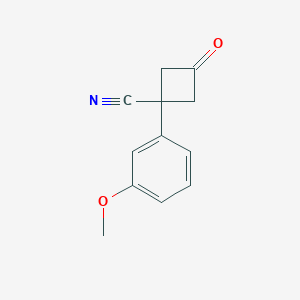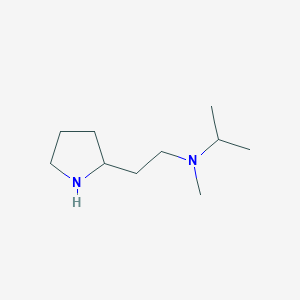
n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine is a chemical compound with a complex structure that includes a pyrrolidine ring and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine typically involves multiple steps. One common method starts with the reaction of pyrrolidine with an appropriate alkyl halide to form a pyrrolidinyl-ethyl intermediate. This intermediate is then reacted with a secondary amine to introduce the methyl and propyl groups.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions: n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or chromium-based oxidants.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine is used as a building block for synthesizing more complex molecules. It can serve as an intermediate in the production of pharmaceuticals and other fine chemicals.
Biology: In biological research, the compound may be used to study the effects of similar structures on biological systems. It can be a tool for understanding molecular interactions and pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Industry: In industry, this compound can be used in the synthesis of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to specific biological responses. The exact mechanism can vary based on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-Methyl-2-pyrrolidone: A related compound with a similar pyrrolidine ring structure.
N-Methyl-N-(2-(pyridin-2-yl)ethyl)ethanamine: Another compound with a pyrrolidine ring and an amine group.
Uniqueness: n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in scientific research and industry.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, applications, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H22N2 |
|---|---|
Molekulargewicht |
170.30 g/mol |
IUPAC-Name |
N-methyl-N-(2-pyrrolidin-2-ylethyl)propan-2-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)12(3)8-6-10-5-4-7-11-10/h9-11H,4-8H2,1-3H3 |
InChI-Schlüssel |
ZOQMUMXPAAJHAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C)CCC1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


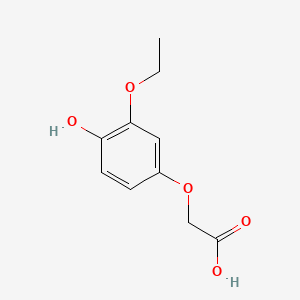
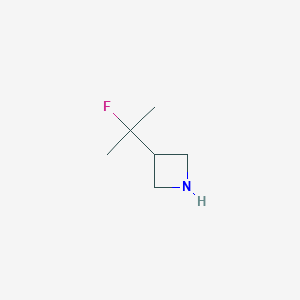

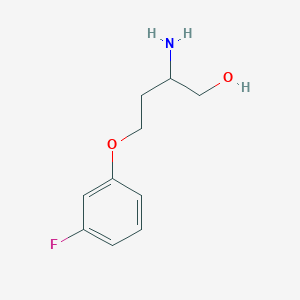

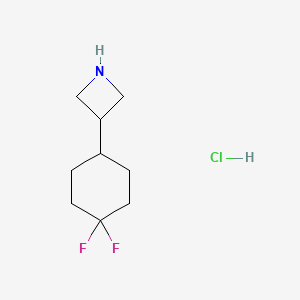
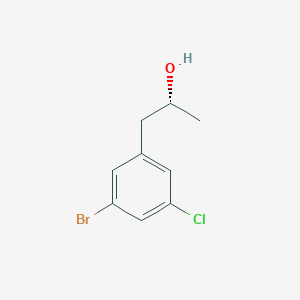
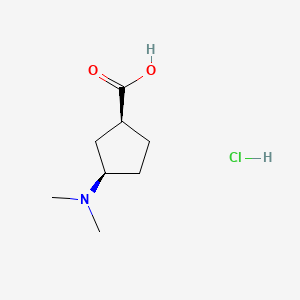
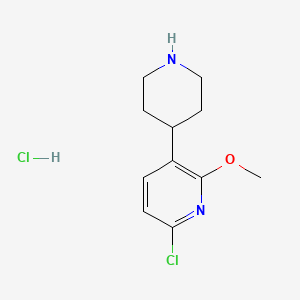

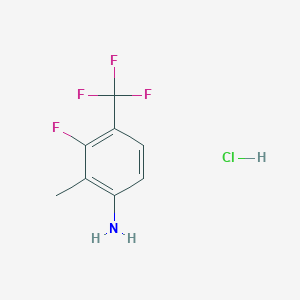
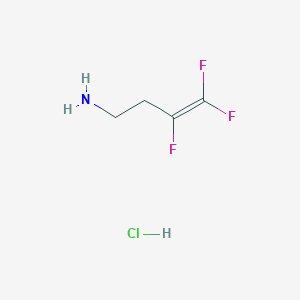
![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylicacid](/img/structure/B15319998.png)
